4,4,6-Trichloro-2-methylhex-1-ene

Catalog No.
S15108083
CAS No.
62619-27-6
M.F
C7H11Cl3
M. Wt
201.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,6-Trichloro-2-methylhex-1-ene

CAS Number

62619-27-6

Product Name

4,4,6-Trichloro-2-methylhex-1-ene

IUPAC Name

4,4,6-trichloro-2-methylhex-1-ene

Molecular Formula

C7H11Cl3

Molecular Weight

201.5 g/mol

InChI

InChI=1S/C7H11Cl3/c1-6(2)5-7(9,10)3-4-8/h1,3-5H2,2H3

InChI Key

LBJLFHAEWQWLRA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CCCl)(Cl)Cl

4,4,6-Trichloro-2-methylhex-1-ene is a chlorinated organic compound characterized by the presence of three chlorine atoms and a double bond in its structure. Its chemical formula is C7_7H8_8Cl3_3, and it has the CAS number 62619-27-6. The compound features a hexene backbone with a methyl group and multiple chlorine substituents, which significantly influence its chemical properties and reactivity.

The reactivity of 4,4,6-trichloro-2-methylhex-1-ene is largely dictated by the presence of the double bond and the chlorine substituents. Key reactions include:

  • Electrophilic Addition: The double bond can undergo electrophilic addition reactions with various electrophiles, leading to the formation of more complex chlorinated hydrocarbons.
  • Nucleophilic Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace chlorine atoms in the molecule.
  • Elimination Reactions: Under certain conditions, this compound may also undergo elimination reactions to form alkenes or alkynes.

These reactions highlight the versatility of 4,4,6-trichloro-2-methylhex-1-ene in organic synthesis and its potential as an intermediate in various chemical processes .

While specific biological activity data on 4,4,6-trichloro-2-methylhex-1-ene is limited, chlorinated compounds are often studied for their potential toxicity and environmental impact. Chlorinated organic compounds can exhibit various biological effects, including:

  • Toxicity: Many chlorinated hydrocarbons are known to be toxic to aquatic life and may pose risks to human health through exposure.
  • Endocrine Disruption: Some studies suggest that chlorinated compounds can act as endocrine disruptors, affecting hormonal balance in organisms.

Further research is necessary to fully understand the biological implications of 4,4,6-trichloro-2-methylhex-1-ene specifically .

The synthesis of 4,4,6-trichloro-2-methylhex-1-ene can be achieved through several methods:

  • Halogenation of Alkenes: The compound can be synthesized by halogenating 2-methylhex-1-ene using chlorine gas or other chlorinating agents under controlled conditions.
  • Free Radical Reactions: Utilizing free radical initiators can facilitate the chlorination process at specific positions on the alkene.
  • Multi-step Synthesis: A more complex route may involve several steps starting from simpler alkenes or alkanes, incorporating chlorination at different stages to achieve the desired structure .

4,4,6-Trichloro-2-methylhex-1-ene has potential applications in various fields:

  • Chemical Intermediates: It can serve as an intermediate in the synthesis of other organic compounds.
  • Agricultural Chemicals: Its chlorinated nature may lend it utility in developing pesticides or herbicides.
  • Polymer Chemistry: The compound could be used in polymerization processes to create chlorinated polymers with specific properties.

These applications leverage the unique properties imparted by the chlorine substituents and the alkene functionality .

Interaction studies involving 4,4,6-trichloro-2-methylhex-1-ene focus on its reactivity with other chemicals and biological systems. Key areas include:

  • Reactivity with Nucleophiles: Investigating how nucleophiles interact with the chlorine atoms can provide insights into its potential as a reagent in organic synthesis.
  • Environmental Impact Studies: Understanding how this compound interacts with environmental agents (e.g., water, soil) is crucial for assessing its ecological footprint.

Such studies are essential for evaluating both the utility and risks associated with this compound .

Several compounds share structural similarities with 4,4,6-trichloro-2-methylhex-1-ene. Here are some notable examples:

Compound NameStructureUnique Features
2-MethylhexaneC7_7H16_{16}Non-chlorinated alkane; serves as a hydrocarbon base.
1-ChlorohexaneC6_6H13_{13}ClContains one chlorine atom; simpler structure.
1,3-DichloropropeneC3_3H3_3Cl2_2Contains two chlorine atoms; different position of double bond.
TrichloroethyleneC2_2HCl3_3Fully chlorinated; used as a solvent and degreaser.

The unique features of 4,4,6-trichloro-2-methylhex-1-ene lie in its specific arrangement of chlorine substituents and its dual functionality as both an alkene and a chlorinated compound. This combination affects its reactivity and potential applications compared to less substituted or non-chlorinated analogs .

XLogP3

4.1

Exact Mass

199.992633 g/mol

Monoisotopic Mass

199.992633 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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